![molecular formula C42H68O14 B2779014 Bacopaside N2 CAS No. 871706-75-1](/img/structure/B2779014.png)
Bacopaside N2
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Overview
Description
Bacopaside N2 is a diglycosidic saponin . It is a type of triterpenoid, which is a class of compounds that have a wide range of biological activities . The compound is derived from the herbs of Bacopa monnieri . It has a molecular formula of C42H68O14 and a molecular weight of 796.99 g/mol .
Molecular Structure Analysis
The molecular structure of Bacopaside N2 is complex, as it is a diglycosidic saponin . Unfortunately, the specific molecular structure analysis of Bacopaside N2 is not available in the retrieved papers.Physical And Chemical Properties Analysis
Bacopaside N2 is a powder in its physical form . It is soluble in various solvents including DMSO, Pyridine, Methanol, and Ethanol .Scientific Research Applications
Cancer Inhibition and Cell Viability
Bacopasides I and II have shown promising results in inhibiting the growth, migration, and invasion of various cancer cell lines. A study demonstrated that combined doses of Bacopaside I and II, each below their half maximal inhibitory concentration (IC50), were synergistic in reducing the viability and proliferation of breast cancer cell lines. The cell loss was associated with G2/M arrest and apoptosis, indicating the potential of these compounds as cancer inhibitors (Palethorpe et al., 2019).
Neuroprotective Effects
Bacopaside I, a significant component of Bacopa monnieri, has been studied for its neuroprotective effects. In a rat model of transient focal ischemia, Bacopaside I significantly reduced neurological deficits and cerebral infarct volume, suggesting its potential in protecting against brain injury caused by cerebral ischemia. The protective mechanism is possibly related to improving cerebral energy metabolism and increasing antioxidant levels (Xiaojun Liu et al., 2013).
Antidepressant-like Effect
Bacopaside I has also exhibited an antidepressant-like effect in mouse models. Treatment with Bacopaside I significantly decreased immobility time in despair tests without influencing locomotor activity. It is suggested that the antidepressant-like effect might be related to both antioxidant activation and noradrenergic activation, although the exact mechanism is yet to be fully understood (Xiaojun Liu et al., 2013).
Stability and Preservation
Studies have highlighted the importance of stability and preservation of Bacopa monnieri extracts, specifically focusing on saponin glycosides like Bacopaside I. The stability of these compounds is crucial for pre-formulation and ensuring the effectiveness of the final product. The studies emphasize the need for proper storage conditions to maintain the concentration of active saponins (Watoo Phrompittayarat et al., 2008).
Future Directions
The production of bacosides, including Bacopaside N2, can be enhanced by using biotechnological approaches such as cell suspension culture, shoot culture, root culture, and hairy root culture . In the future, more studies are required for the application of bioreactors in the production of bacoside . Further different concentrations of elicitors and growth hormones can be utilized for enhanced production of bacosides .
properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,17R,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H68O14/c1-20(2)14-21-17-51-42-18-41(19-52-42)22(34(42)40(21,7)50)8-9-26-38(5)12-11-27(37(3,4)25(38)10-13-39(26,41)6)55-36-32(49)33(29(46)24(16-44)54-36)56-35-31(48)30(47)28(45)23(15-43)53-35/h14,21-36,43-50H,8-13,15-19H2,1-7H3/t21-,22-,23-,24-,25+,26-,27+,28-,29-,30+,31-,32-,33+,34+,35+,36+,38+,39-,40+,41+,42-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBAJFFGCXINLY-ZGAWJQKFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1COC23CC4(CO2)C(C3C1(C)O)CCC5C4(CCC6C5(CCC(C6(C)C)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C[C@@H]1CO[C@]23C[C@]4(CO2)[C@@H]([C@H]3[C@@]1(C)O)CC[C@H]5[C@]4(CC[C@@H]6[C@@]5(CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H68O14 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
797.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bacopaside N2 |
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